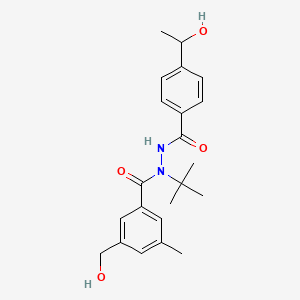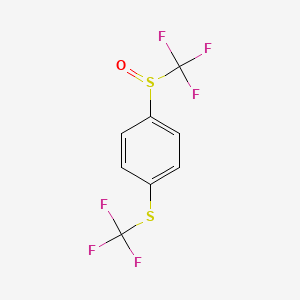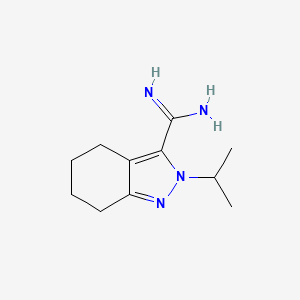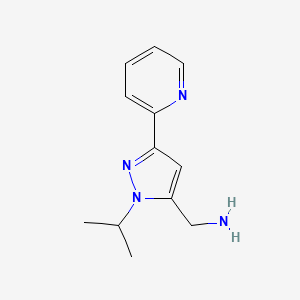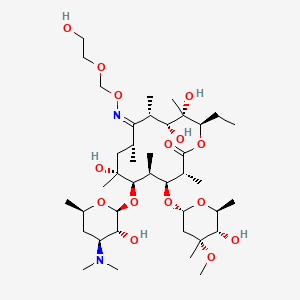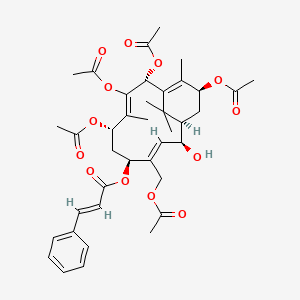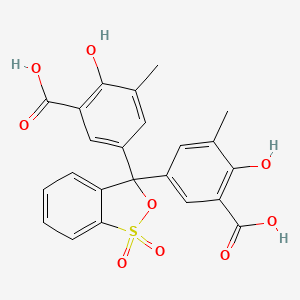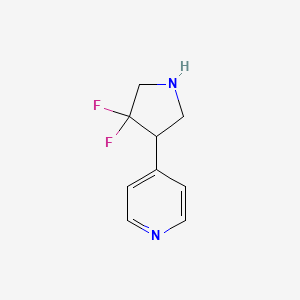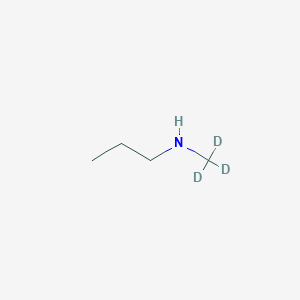
N-(Methyl-d3)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Methyl-d3)-1-propanamine is a deuterated amine compound, where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
N-(Methyl-d3)-1-propanamine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine . Another method involves the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with acids to form salts of methyl-d3-amine .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
N-(Methyl-d3)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amine derivatives.
科学研究应用
N-(Methyl-d3)-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving amines.
Industry: this compound is used in the production of specialty chemicals and materials with unique isotopic properties.
作用机制
The mechanism of action of N-(Methyl-d3)-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of biochemical reactions due to the kinetic isotope effect, leading to altered metabolic pathways and improved stability of deuterated drugs .
相似化合物的比较
Similar Compounds
Similar compounds to N-(Methyl-d3)-1-propanamine include:
Methyl-d3-amine: A simpler deuterated amine with similar isotopic properties.
N-(Methyl-d3)-2-propanamine: A structural isomer with different chemical and physical properties.
Uniqueness
This compound is unique due to its specific isotopic composition and the position of the deuterium atoms. This uniqueness makes it valuable in studies requiring precise isotopic labeling and in the synthesis of deuterated drugs with enhanced properties.
属性
分子式 |
C4H11N |
|---|---|
分子量 |
76.16 g/mol |
IUPAC 名称 |
N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3/i2D3 |
InChI 键 |
GVWISOJSERXQBM-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])NCCC |
规范 SMILES |
CCCNC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![4-isopentyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15291670.png)
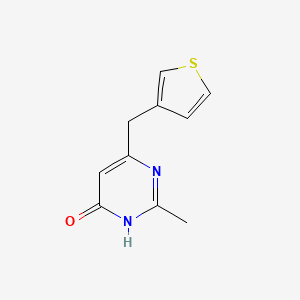
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
